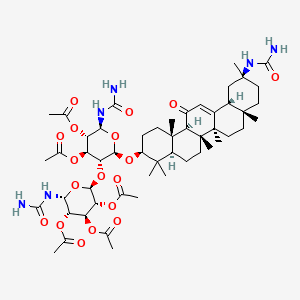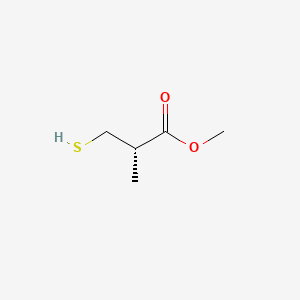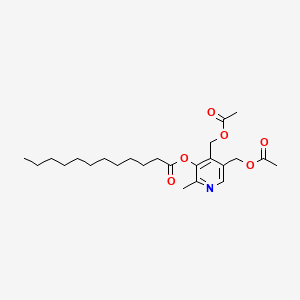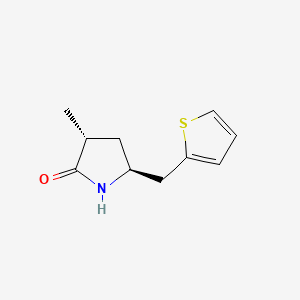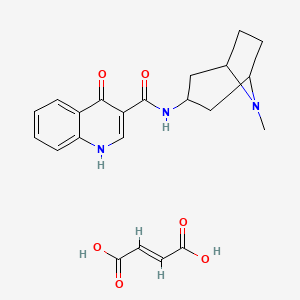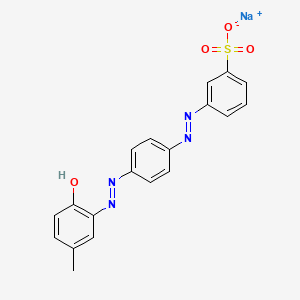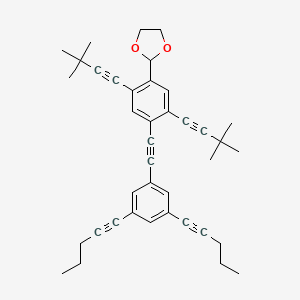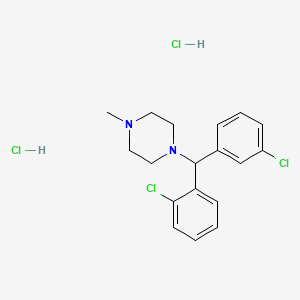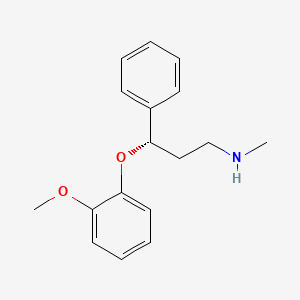
2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl groups and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Formation of the Triazole Moiety: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrimidine core, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, hydrogenated pyrimidine derivatives.
Substitution Products: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored for therapeutic applications. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in catalysis and other chemical processes.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-tert-Butyl-4-(4-(3-(triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine
- **2-tert-Butyl-4-(4-(3-(triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-methylpyrimidine
- **2-tert-Butyl-4-(4-(3-(triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-ethylpyrimidine
Uniqueness
The uniqueness of 2-tert-Butyl-4-(4-(3-((4-methyl-5-methyl-4H-(1,2,4)triazol-3-yl)sulfanyl)propyl)piperazin-1-yl)-6-tert-butylpyrimidine lies in its specific substitution pattern and the presence of both tert-butyl and triazole moieties. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
803682-75-9 |
|---|---|
Molekularformel |
C23H39N7S |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[4-[3-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]propyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C23H39N7S/c1-17-26-27-21(28(17)8)31-15-9-10-29-11-13-30(14-12-29)19-16-18(22(2,3)4)24-20(25-19)23(5,6)7/h16H,9-15H2,1-8H3 |
InChI-Schlüssel |
HDGITSHIVRTFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)SCCCN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


